Methyl 4-(difluoromethyl)picolinate
Description
Methyl 4-(difluoromethyl)picolinate is a fluorinated picolinic acid derivative characterized by a difluoromethyl (-CF₂H) substituent at the 4-position of the pyridine ring and a methyl ester group at the 2-position. Fluorinated picolinates are critical intermediates in pharmaceuticals and agrochemicals due to fluorine’s ability to modulate bioavailability, metabolic stability, and target binding .
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
methyl 4-(difluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)6-4-5(7(9)10)2-3-11-6/h2-4,7H,1H3 |
InChI Key |
WGFSSUNKZYYUMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C(F)F |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 4-(difluoromethyl)picolinate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It is utilized in the production of advanced materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-(difluoromethyl)picolinate exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group often enhances the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Fluorinated and non-fluorinated picolinates exhibit distinct properties:
Key Observations :
- Fluorinated Derivatives: The trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) groups enhance metabolic stability and binding affinity compared to non-fluorinated analogs. For instance, Methyl 4-(trifluoromethyl)picolinate shows superior inhibition of metallo-β-lactamases due to strong electron-withdrawing effects .
- Chlorinated Derivatives : Methyl 4-chloropicolinate exhibits lower synthetic complexity but reduced bioactivity, as chlorine lacks fluorine’s stereoelectronic benefits .
- Hydroxymethyl/Phenyl Derivatives : Polar substituents like -CH₂OH or aryl groups (e.g., methoxyphenyl) improve solubility but may compromise membrane permeability .
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